molecular formula C11H18O2 B8734435 1-Cyclohexylpentane-1,4-dione CAS No. 61771-79-7

1-Cyclohexylpentane-1,4-dione

Cat. No. B8734435
Key on ui cas rn: 61771-79-7
M. Wt: 182.26 g/mol
InChI Key: XSGVDXNSWXPHOV-UHFFFAOYSA-N
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Patent
US08674115B2

Procedure details

To a solution of cyclohexanecarbaldehyde (3.22 mL, 26.7 mmol) in ethanol (9.5 mL) was added triethylamine (7.46 mL, 53.5 mmol), but-3-en-2-one (2.22 mL, 26.7 mmol), and 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazol-3-ium bromide (1.35 g, 5.35 mmol). The reaction mixture was heated at 85° C. for 18.5 hours. The reaction was then concentrated under vacuum and the resulting residue was extracted with ethyl acetate (3×50 mL). The organic layer was dried (sodium sulfate), filtered and concentrated to an orange residue which was purified on silica gel using an automated system (ISCO 120 g, 20 mL/min) and 0 to 45% ethyl acetate in hexanes over 60 minutes as the eluent. The product was isolated as a yellow oil (1.32 g, 7.24 mmol, 27% yield). 1H NMR (400 MHz, CDCl3) δ (ppm) 2.68-2.73 (m, 4H), 2.35-2.42 (m, 1H), 2.19 (s, 3H), 1.85-1.89 (m, 2H), 1.76-1.79 (m, 2H), 1.65-1.69 (m, 1H), 1.17-1.39 (m, 5H).
Quantity
3.22 mL
Type
reactant
Reaction Step One
Quantity
7.46 mL
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
catalyst
Reaction Step One
Name
Yield
27%

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(N(CC)CC)C.[CH3:16][C:17](=[O:20])[CH:18]=[CH2:19]>C(O)C.[Br-].C([N+]1C(C)=C(CCO)SC=1)C>[CH:1]1([C:7](=[O:8])[CH2:19][CH2:18][C:17](=[O:20])[CH3:16])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
3.22 mL
Type
reactant
Smiles
C1(CCCCC1)C=O
Name
Quantity
7.46 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.22 mL
Type
reactant
Smiles
CC(C=C)=O
Name
Quantity
9.5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.35 g
Type
catalyst
Smiles
[Br-].C(C)[N+]1=CSC(=C1C)CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an orange residue which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel using an automated system (ISCO 120 g, 20 mL/min) and 0 to 45% ethyl acetate in hexanes over 60 minutes as the eluent
Duration
60 min

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(CCC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.24 mmol
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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